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Lestaurtinib (CEP-701), an orally bioavailable indolocarbazole derivative, has been the

subject of numerous clinical investigations, primarily as a targeted inhibitor of the FMS-like

tyrosine kinase 3 (FLT3) receptor. Activating mutations in the FLT3 gene are prevalent in acute

myeloid leukemia (AML) and are associated with a poor prognosis. This guide provides a

comparative analysis of clinical trial results for lestaurtinib administered as a single agent

versus in combination with chemotherapy, supported by experimental data and methodologies.

I. Quantitative Data Summary
The clinical efficacy of lestaurtinib has been evaluated in various settings. The following tables

summarize the key quantitative outcomes from notable clinical trials, comparing its

performance as a monotherapy and as part of a combination regimen.
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Trial Phase
Patient
Population

N
Key
Efficacy
Endpoint

Result Citation

Phase 1/2

Relapsed/Ref

ractory FLT3-

mutant AML

14

Biologic &

Clinical

Activity

5 patients

showed

significant

reductions in

bone marrow

and

peripheral

blood blasts.

[1]

Phase 2

Untreated

older AML

patients (unfit

for intensive

chemotherap

y)

27
Clinical

Activity

Activity seen

in 3/5 (60%)

FLT3-mutant

patients and

5/22 (23%)

FLT3 wild-

type patients.

[2][3][4]

Phase 2

Relapsed/Ref

ractory FLT3-

mutant AML

17
Clinical

Response

Transient,

limited clinical

responses in

5 patients,

correlated

with

sustained in

vivo FLT3

inhibition.

[2]

Phase 2

Patients >60

years with

AML

29
Complete

Remission

Primary

endpoint not

achieved in

any

participant.

[5]
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Table 2: Lestaurtinib in Combination with Chemotherapy
in FLT3-Mutant AML
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Trial
Phase

Patient
Populatio
n

Treatmen
t Arms

N
Primary
Endpoint

Result Citation

Phase 3

(Pivotal

Trial)

Relapsed

AML

Lestaurtini

b +

Chemother

apy vs.

Chemother

apy alone

-
Overall

Survival

No

increased

benefit in

overall

survival

with

lestaurtinib.

[6]

Randomize

d Trial

First

Relapse

AML

Lestaurtini

b +

Salvage

Chemother

apy vs.

Salvage

Chemother

apy alone

224
CR/CRp

Rate

26% vs.

21%

(p=0.35);

No

difference

in overall

survival.

[7][8][9]

Phase 3

(AML15 &

AML17

trials)

Newly

Diagnosed

AML (<60

years)

Lestaurtini

b + First-

line

Chemother

apy vs.

First-line

Chemother

apy alone

500

Overall

Survival &

Relapse-

Free

Survival

No

significant

difference

in 5-year

OS (46%

vs. 45%) or

RFS (40%

vs. 36%).

[10][11][12]

[13]

Phase 2 AML

Lestaurtini

b +

Chemother

apy vs.

Chemother

apy alone

42
Clinical

Response

Twice as

many

patients

showed a

clinical

response

with

lestaurtinib.

[5]
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II. Experimental Protocols
A. Randomized Trial of Salvage Chemotherapy +/-
Lestaurtinib in Relapsed FLT3-Mutant AML

Patient Population: 224 patients with FLT3 mutant acute myeloid leukemia in their first

relapse.[7][8][9]

Treatment Regimen: Patients were randomized to receive either salvage chemotherapy

alone or salvage chemotherapy followed by lestaurtinib. Lestaurtinib was administered at

a dose of 80 mg twice daily.[7][8][9]

Endpoints: The primary endpoints were complete remission (CR) or complete remission with

incomplete platelet recovery (CRp), and overall survival. Safety and tolerability were also

assessed.[7][8][9]

Correlative Studies: Pharmacokinetics and in vivo FLT3 inhibition were analyzed. A key

finding was that sustained FLT3 inhibition was highly correlated with remission rate, but this

was only achieved in 58% of patients receiving lestaurtinib.[7][8][9]

B. UK AML15 and AML17 Phase 3 Trials
Patient Population: 500 patients, mostly younger than 60 years, with previously untreated

AML and confirmed FLT3-activating mutations.[11][13]

Treatment Regimen: Patients were randomly assigned to receive standard first-line induction

and consolidation chemotherapy with or without oral lestaurtinib. Lestaurtinib was

administered for up to 28 days, starting two days after the completion of each chemotherapy

cycle.[11][13]

Primary Endpoints: The primary endpoint for the AML15 trial was overall survival, and for the

AML17 trial, it was relapse-free survival. The data from both trials were meta-analyzed.[11]

[13]

Correlative Studies: In vivo FLT3 inhibition was assessed using a plasma inhibitory activity

(PIA) assay. A significant finding was that patients who achieved sustained FLT3 inhibition of

over 85% had improved overall survival and reduced relapse rates.[11][13]
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Caption: FLT3 signaling pathway and the inhibitory action of Lestaurtinib.

Experimental Workflow
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Caption: Workflow for comparing single-agent vs. combination therapy.

IV. Conclusion
Clinical trial data to date suggests that lestaurtinib as a single agent has limited but

observable biological activity, particularly in patients with FLT3 mutations. However, this has not

consistently translated into high rates of complete remission.[1][5] When combined with
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standard chemotherapy, lestaurtinib has not demonstrated a significant overall survival or

relapse-free survival benefit in large randomized trials for both newly diagnosed and relapsed

FLT3-mutant AML.[6][7][8][9][10][11][12][13]

A critical takeaway from these studies is the strong correlation between achieving sustained in

vivo inhibition of FLT3 and improved clinical outcomes.[7][8][9][11][13] The failure to achieve

this therapeutic threshold in a substantial proportion of patients may explain the overall lack of

efficacy observed in the combination trials. Future research and development of FLT3 inhibitors

may need to focus on optimizing dosing strategies to ensure sustained target inhibition or

exploring combinations with other novel agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Single-agent CEP-701, a novel FLT3 inhibitor, shows biologic and clinical activity in
patients with relapsed or refractory acute myeloid leukemia - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. ashpublications.org [ashpublications.org]

3. A phase 2 trial of the FLT3 inhibitor lestaurtinib (CEP701) as first-line treatment for older
patients with acute myeloid leukemia not considered fit for intensive chemotherapy - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. pure.johnshopkins.edu [pure.johnshopkins.edu]

5. Lestaurtinib - Wikipedia [en.wikipedia.org]

6. | BioWorld [bioworld.com]

7. Results from a randomized trial of salvage chemotherapy followed by lestaurtinib for
patients with FLT3 mutant AML in first relapse - PMC [pmc.ncbi.nlm.nih.gov]

8. ashpublications.org [ashpublications.org]

9. Results from a randomized trial of salvage chemotherapy followed by lestaurtinib for
patients with FLT3 mutant AML in first relapse - PubMed [pubmed.ncbi.nlm.nih.gov]

10. ashpublications.org [ashpublications.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1684606?utm_src=pdf-body
https://www.bioworld.com/articles/608971-results-from-pivotal-clinical-trial-of-lestaurtinib-in-aml-reported-by-cephalon?v=preview
https://pmc.ncbi.nlm.nih.gov/articles/PMC3069671/
https://ashpublications.org/blood/article-abstract/117/12/3294/20457
https://pubmed.ncbi.nlm.nih.gov/21270442/
https://ashpublications.org/ashclinicalnews/news/1888/Lestaurtinib-Does-Not-Improve-Survival-for
https://pmc.ncbi.nlm.nih.gov/articles/PMC5364440/
https://aml-hub.com/medical-information/is-there-a-clinical-benefit-for-lestaurtinib-in-previously-untreated-aml-patients
https://pubmed.ncbi.nlm.nih.gov/27872058/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3069671/
https://ashpublications.org/blood/article-abstract/117/12/3294/20457
https://pubmed.ncbi.nlm.nih.gov/21270442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5364440/
https://pubmed.ncbi.nlm.nih.gov/27872058/
https://www.benchchem.com/product/b1684606?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/14726387/
https://pubmed.ncbi.nlm.nih.gov/14726387/
https://pubmed.ncbi.nlm.nih.gov/14726387/
https://ashpublications.org/blood/article/108/10/3262/22818/A-phase-2-trial-of-the-FLT3-inhibitor-lestaurtinib
https://pubmed.ncbi.nlm.nih.gov/16857985/
https://pubmed.ncbi.nlm.nih.gov/16857985/
https://pubmed.ncbi.nlm.nih.gov/16857985/
https://pure.johnshopkins.edu/en/publications/a-phase-2-trial-of-the-flt3-inhibitor-lestaurtinib-cep701-as-firs-6/
https://en.wikipedia.org/wiki/Lestaurtinib
https://www.bioworld.com/articles/608971-results-from-pivotal-clinical-trial-of-lestaurtinib-in-aml-reported-by-cephalon?v=preview
https://pmc.ncbi.nlm.nih.gov/articles/PMC3069671/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3069671/
https://ashpublications.org/blood/article-abstract/117/12/3294/20457
https://pubmed.ncbi.nlm.nih.gov/21270442/
https://pubmed.ncbi.nlm.nih.gov/21270442/
https://ashpublications.org/ashclinicalnews/news/1888/Lestaurtinib-Does-Not-Improve-Survival-for
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. A randomized assessment of adding the kinase inhibitor lestaurtinib to first-line
chemotherapy for FLT3-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]

12. Is there a clinical benefit for lestaurtinib in previously untreated AML patients? [aml-
hub.com]

13. A randomized assessment of adding the kinase inhibitor lestaurtinib to first-line
chemotherapy for FLT3-mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Lestaurtinib: A Comparative Analysis of Single-Agent
and Combination Therapy in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684606#lestaurtinib-single-agent-vs-combination-
therapy-clinical-trial-results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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